molecular formula C16H21N3O3 B2643508 N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941999-39-9

N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2643508
CAS No.: 941999-39-9
M. Wt: 303.362
InChI Key: WOWALFUMWYYLJJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, a methoxyphenyl group, and a piperazine ring. It has garnered attention due to its potential biological activities and its role in various chemical reactions.

Scientific Research Applications

N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetic acid, while reduction may produce N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-hydroxyacetamide .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-cyclopropyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
  • N-cyclopropyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoacetamide
  • N-cyclopropyl

Properties

IUPAC Name

N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-22-14-6-4-13(5-7-14)18-8-10-19(11-9-18)16(21)15(20)17-12-2-3-12/h4-7,12H,2-3,8-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWALFUMWYYLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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